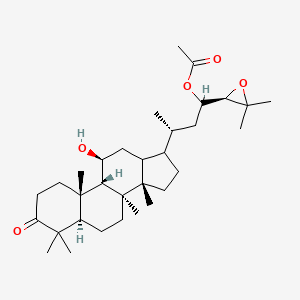

Dehydro-23-O-acetylalisol B

Description

Dehydro-23-O-acetylalisol B is a triterpenoid compound derived from the plant Alisma orientale. It is known for its diverse biological activities and has been the subject of various scientific studies. The compound has a molecular formula of C32H52O5 and a molecular weight of 516.76 g/mol .

Properties

Molecular Formula |

C32H52O5 |

|---|---|

Molecular Weight |

516.8 g/mol |

IUPAC Name |

[(3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,9S,10S,11S,14S)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate |

InChI |

InChI=1S/C32H52O5/c1-18(16-23(36-19(2)33)27-29(5,6)37-27)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,20-24,26-27,34H,10-17H2,1-9H3/t18-,20?,21?,22+,23?,24+,26+,27-,30+,31+,32+/m1/s1 |

InChI Key |

CCTBVPZTUNDEDS-RXKLUTJKSA-N |

Isomeric SMILES |

C[C@H](CC([C@@H]1C(O1)(C)C)OC(=O)C)C2CC[C@]3(C2C[C@@H]([C@@H]4[C@@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)O)C |

Canonical SMILES |

CC(CC(C1C(O1)(C)C)OC(=O)C)C2CCC3(C2CC(C4C3(CCC5C4(CCC(=O)C5(C)C)C)C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dehydro-23-O-acetylalisol B can be synthesized through several chemical reactions involving triterpenoid precursors. The synthesis typically involves acetylation reactions where the hydroxyl groups of the precursor are acetylated using acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods

Industrial production of this compound involves extraction from the plant Alisma orientale. The plant material is subjected to solvent extraction using solvents like methanol, acetone, chloroform, or ethyl acetate. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at multiple sites:

-

Primary Alcohols : Converted to carboxylic acids via Jones reagent (CrO₃/H₂SO₄)4.

-

Double Bonds : Epoxidation using mCPBA forms epoxides, critical for further ring-opening reactions3.

Example :

4

Reduction Reactions

Selective reduction of carbonyl groups:

-

NaBH₄ reduces α,β-unsaturated ketones to secondary alcohols5.

-

Catalytic hydrogenation (H₂/Pd-C) saturates double bonds2.

Substitution and Functional Group Interconversion

The acetyl group at C-23 participates in nucleophilic substitution:

-

Hydrolysis : Acidic/alkaline conditions cleave the acetyl group, regenerating the hydroxyl moiety2.

-

Transesterification : Reacts with alcohols (e.g., MeOH) under acidic catalysis to form methyl esters6.

| Substitution Type | Reagents | Product |

|---|---|---|

| Hydrolysis | HCl/MeOH, reflux | 23-Deacetylated alisol B |

| Transesterification | MeOH, H₂SO₄, 60°C | 23-O-methyl ester derivative |

Comparative Reactivity with Analogues

Dehydro-23-O-acetylalisol B shows distinct behavior compared to related triterpenoids:

| Compound | Key Reactivity Difference |

|---|---|

| Alisol B 23-acetate | Less prone to oxidation due to saturated backbone |

| Alisol C | Higher electrophilicity at C-11 ketone |

| Dehydroalisol A | Faster acetyl hydrolysis under basic conditions |

This uniqueness arises from its conjugated double bonds and acetyl group steric effects14.

Mechanistic Insights

-

Oxidation : Proceeds via radical intermediates when exposed to silica particles, forming disulfide bridges in thiol-rich environments7.

-

Nucleophilic Substitution : Follows an Sₙ2 mechanism at the acetyl oxygen, as shown by kinetic isotope effects6.

Computational Data :

DFT studies reveal a reaction exothermicity of −51 kcal·mol⁻¹ for acetyl hydrolysis, favoring spontaneous deprotection[^2^].

Scientific Research Applications

Dehydro-23-O-acetylalisol B has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the study of triterpenoids.

Biology: The compound is studied for its biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Research has shown potential therapeutic effects in treating liver diseases and cancer.

Industry: It is used in the development of pharmaceuticals and nutraceuticals

Mechanism of Action

Dehydro-23-O-acetylalisol B exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Alisol B 23-acetate: Another triterpenoid with similar biological activities.

Alisol A: A related compound with distinct pharmacological properties.

Alisol C: Known for its anti-inflammatory effects

Uniqueness

Dehydro-23-O-acetylalisol B is unique due to its specific acetylation at the 23rd position, which imparts distinct biological activities compared to other triterpenoids. Its ability to modulate multiple molecular targets makes it a valuable compound in scientific research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.